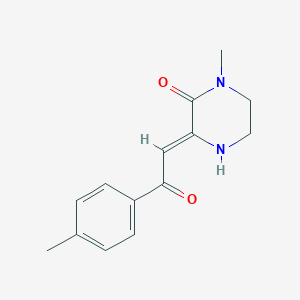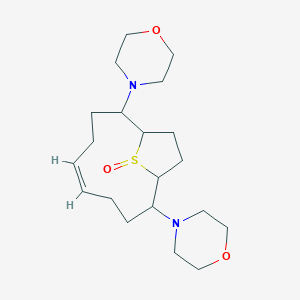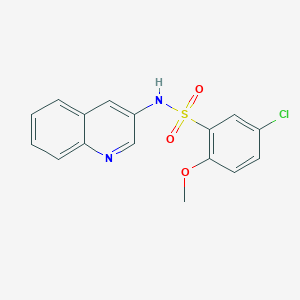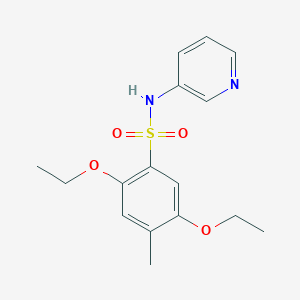
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester, also known as ethyl pyruvate (EP), is an ester derivative of pyruvic acid. EP has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anti-apoptotic properties.
Mécanisme D'action
EP exerts its therapeutic effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. EP also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, EP modulates the expression of genes involved in apoptosis and cell proliferation, leading to improved cell survival.
Biochemical and Physiological Effects
EP has been shown to have a number of biochemical and physiological effects. It reduces oxidative stress and inflammation, improves mitochondrial function, and protects against apoptosis. EP also has neuroprotective effects, reducing brain damage and improving cognitive function. In sepsis, EP has been shown to improve survival rates and reduce organ damage. In organ transplantation, EP has been shown to reduce ischemia-reperfusion injury and improve graft survival. In cancer, EP has been shown to inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
EP has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. EP is also stable under a wide range of conditions, making it suitable for use in various assays. However, EP has some limitations, including its potential to interfere with certain assays and its limited solubility in aqueous solutions.
Orientations Futures
EP has shown great promise as a potential therapeutic agent in various fields of medicine. Future research should focus on further elucidating the mechanisms of action of EP and exploring its potential therapeutic applications. EP may also be used as a tool for studying cellular metabolism and mitochondrial function. Additionally, the development of novel EP derivatives may lead to improved therapeutic efficacy and reduced toxicity.
Méthodes De Synthèse
EP can be synthesized by esterification of pyruvic acid with ethanol in the presence of a catalyst. The reaction is carried out at a temperature of 60-70°C for 4-6 hours. The resulting product is purified by distillation or recrystallization.
Applications De Recherche Scientifique
EP has been studied for its potential therapeutic applications in various fields of medicine, including neuroprotection, sepsis, organ transplantation, and cancer. EP has been shown to reduce inflammation and oxidative stress, protect against apoptosis, and improve mitochondrial function.
Propriétés
Numéro CAS |
172820-60-9 |
|---|---|
Formule moléculaire |
C41H61N9O7S2 |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
ethanol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C2H6O/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-3/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3H,2H2,1H3 |
Clé InChI |
QJWQYOHBMUQHGZ-UHFFFAOYSA-N |
SMILES |
CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonymes |
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)


![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)



